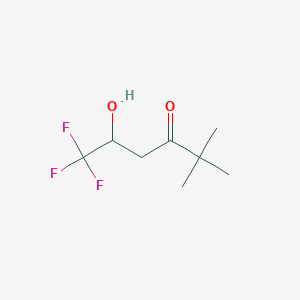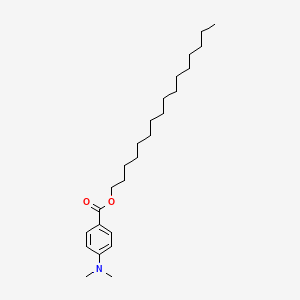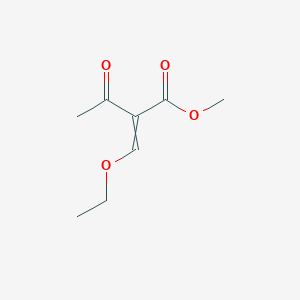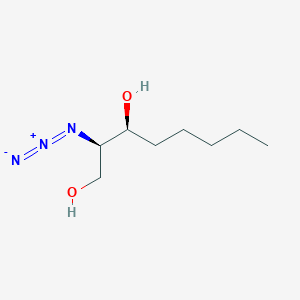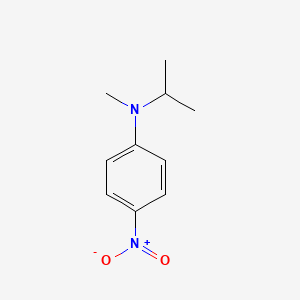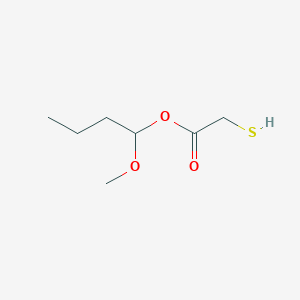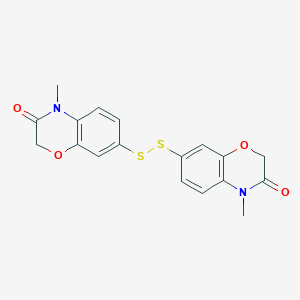
7,7'-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is a complex organic compound characterized by its unique structure, which includes two benzoxazinone rings connected by a disulfide bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) typically involves the following steps:
Formation of Benzoxazinone Rings: The initial step involves the synthesis of 4-methyl-2H-1,4-benzoxazin-3(4H)-one. This can be achieved through the cyclization of appropriate precursors such as 2-aminophenol and acetic anhydride under acidic conditions.
Disulfide Bridge Formation: The next step is the formation of the disulfide bridge. This can be done by oxidizing thiol groups present on the benzoxazinone rings using oxidizing agents like iodine or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) can undergo various chemical reactions, including:
Oxidation: The disulfide bridge can be further oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzoxazinone rings can undergo electrophilic substitution reactions, particularly at the aromatic positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated, nitrated, or sulfonated benzoxazinones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of disulfide bridges in protein folding and stability. It can also serve as a model compound for understanding the behavior of sulfur-containing biomolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The benzoxazinone moiety is known for its biological activity, and modifications can lead to compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to oxidation. It can also be employed in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) depends on its application. In biological systems, the disulfide bridge can interact with thiol groups in proteins, affecting their structure and function. The benzoxazinone rings can participate in various biochemical reactions, potentially inhibiting enzymes or interacting with DNA.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one: The parent compound without the disulfide bridge.
7,7’-Disulfanediylbis(2H-1,4-benzoxazin-3(4H)-one): Similar structure but without the methyl groups.
Uniqueness
7,7’-Disulfanediylbis(4-methyl-2H-1,4-benzoxazin-3(4H)-one) is unique due to the presence of both the disulfide bridge and the methyl groups on the benzoxazinone rings. This combination of features can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
139503-11-0 |
|---|---|
Fórmula molecular |
C18H16N2O4S2 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
4-methyl-7-[(4-methyl-3-oxo-1,4-benzoxazin-7-yl)disulfanyl]-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H16N2O4S2/c1-19-13-5-3-11(7-15(13)23-9-17(19)21)25-26-12-4-6-14-16(8-12)24-10-18(22)20(14)2/h3-8H,9-10H2,1-2H3 |
Clave InChI |
FFPYTAUZIFHDBC-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)COC2=C1C=CC(=C2)SSC3=CC4=C(C=C3)N(C(=O)CO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


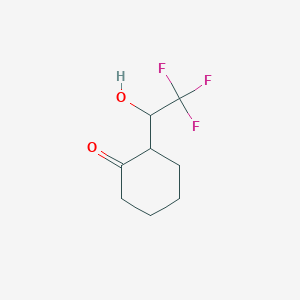
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
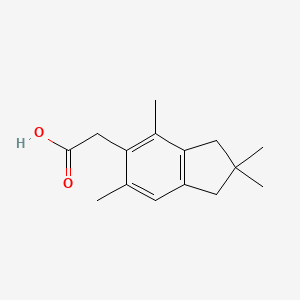
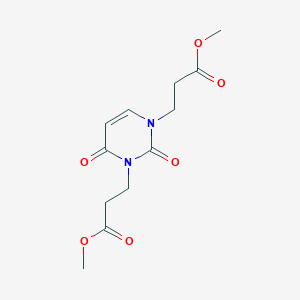
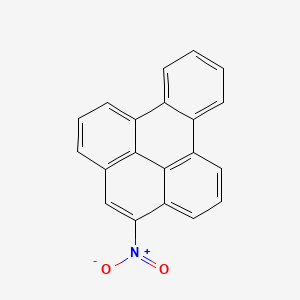
![2-[1-(Benzyloxy)hex-5-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14277285.png)
